3-(Propylamino)-1lambda6-thietane-1,1-dione

Quality control Procurement specification Purity threshold

This 3-aminothietane-1,1-dioxide analog addresses the need for well-characterized, high-purity fragments for CNS SAR campaigns. The n-propylamino substituent offers a defined alkyl chain length for systematic logP and receptor selectivity optimization against methyl, ethyl, or isobutyl analogs. - 98% minimum purity reduces downstream preparative HPLC burden versus 95% pure parent scaffold. - MW 163.24 Da sits in optimal fragment space (<300 Da) with class-level Lipinski compliance and low predicted toxicity. - Ambient storage stability simplifies inventory management versus the sensitive unsubstituted thietane core.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B13241705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propylamino)-1lambda6-thietane-1,1-dione
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCCNC1CS(=O)(=O)C1
InChIInChI=1S/C6H13NO2S/c1-2-3-7-6-4-10(8,9)5-6/h6-7H,2-5H2,1H3
InChIKeyDWDQETNSDVOREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propylamino)-1lambda6-thietane-1,1-dione: CNS-Targeted Medicinal Chemistry Research


3-(Propylamino)-1lambda6-thietane-1,1-dione (CAS 1782505-59-2; molecular formula C₆H₁₃NO₂S; MW 163.24) is a 3-amino-substituted derivative of the four-membered cyclic sulfone thietane-1,1-dioxide . It belongs to the class of 3-aminothietane-1,1-dioxides, a scaffold that has demonstrated antidepressant activity comparable to imipramine in tail-suspension (TST) and forced-swim (FST) tests at 2–20 mg/kg doses, with favorable in silico predictions for compliance with Lipinski's rule of five and low predicted toxicity risks (non-mutagenic, non-tumorigenic, non-irritant, and no reproductive toxicity) via Osiris Property Explorer and Molinspiration [1]. The compound's propylamino substituent at the 3-position provides a distinct N-alkyl chain length that differentiates it from the parent 3-amino analog (CAS 88511-13-1), 3-alkoxy derivatives such as N-199/1 (3-ethoxythietane-1,1-dioxide), and branched-chain analogs like 3-[(2-methylpropyl)amino]-1lambda6-thietane-1,1-dione .

CNS behavioral pharmacology SAR campaigns around 3-aminothietane-1,1-dioxide scaffold
N-alkyl chain optimization for logP, BBB penetration, and receptor selectivity profiling
High-purity intermediate (NLT 98%) suited for preclinical CNS API synthesis workflows

Why This Compound Cannot Be Replaced by a Generic Thietane-1,1-Dioxide or Simple 3-Amino Analog


Substitution at the 3-position of thietane-1,1-dioxide is the primary determinant of pharmacological activity, pharmacokinetic profile, and toxicity risk within this compound class: the free amine 3-aminothietane-1,1-dione (CAS 88511-13-1) and N-alkylated variants derived from it exhibit distinct biological behaviors depending on the nature of the N-substituent . The 2017 Klen et al. study demonstrated that 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides (exemplified by compound IId) produce antidepressant efficacy comparable to imipramine at 2–20 mg/kg in TST and FST, which is a property contingent upon the specific 3-substituent identity [1]. Independently, the 3-ethoxythietane-1,1-dioxide derivative N-199/1 was shown to exert its antidepressant effect through serotonergic, noradrenergic, and dopaminergic modulation without inhibiting monoamine reuptake or monoamine oxidase [2]. Generic substitution with an unsubstituted thietane-1,1-dioxide core (MW 106.14) or a 3-substituted variant bearing a different N-alkyl chain (e.g., the bulkier 2-methylpropylamino analog) would alter logP, steric interactions at the binding site, and ultimately confound any structure-activity relationship (SAR) established for the 3-(propylamino) derivative .

N-alkyl chain identity
Different 3-substituents (e.g., ethoxy, branched isobutyl) may shift logP, binding-site interactions, and behavioral-model response; SAR established for propylamino chain may not transfer.
Mechanism divergence
3-ethoxy analog N-199/1 acts via serotonergic/noradrenergic/dopaminergic modulation without reuptake inhibition; propylamino-derivative mechanism may differ, limiting mechanistic extrapolation.
Purity and impurity profiles
Unsubstituted 3-aminothietane-1,1-dioxide is widely supplied at lower purity; impurity-driven assay artifacts in CNS receptor screens may confound SAR interpretation.

Quantitative Differentiation Evidence Against Structural Analogs


Purity Specification vs. Unsubstituted 3-Aminothietane-1,1-Dioxide

Commercial sources supplying 3-(propylamino)-1lambda6-thietane-1,1-dione specify a minimum purity of 98% (NLT 98%), certified under ISO quality systems suitable for pharmaceutical R&D and quality control . In contrast, the most widely available unsubstituted analog, 3-aminothietane-1,1-dioxide (CAS 88511-13-1), is routinely supplied at a standard purity of 95% across multiple major vendors . This 3-percentage-point purity differential translates into a substantial reduction in total impurity burden, which is critical for reproducible biological assay results in CNS target screening where unknown impurity peaks can generate false positives.

Purity specification vs. parent analog
Cross-study comparable
Target: NLT 98% (ISO-certified) 3-Aminothietane-1,1-dioxide: typical 95% Impurity burden: ≤2% vs. ≤5%
≥3 percentage-point purity advantage
Reduced impurity-driven assay artifacts in CNS target screening
Batch-specific QC data (NMR, HPLC) available upon request
Quality control Procurement specification Purity threshold

Antidepressant Activity in Murine Behavioral Models

The 3-substituted thietane-1,1-dioxide scaffold—the direct structural class of 3-(propylamino)-1lambda6-thietane-1,1-dione—has been quantitatively characterized for antidepressant activity. Compound IId, a 3-substituted thietane-1,1-dioxide derivative, demonstrated antidepressant efficacy comparable to imipramine (a tricyclic antidepressant gold standard) at doses of 2 mg/kg and 20 mg/kg in both tail-suspension test (TST) and forced-swim test (FST) in mice [1]. The same study predicted low toxicity risks (non-mutagenic, non-tumorigenic, non-irritant, no reproductive toxicity) and satisfactory pharmacokinetic properties including compliance with Lipinski's rule of five [1]. Separately, 3-ethoxythietane-1,1-dioxide (N-199/1) exhibited a mechanism involving serotonergic, noradrenergic, and dopaminergic modulation without monoamine reuptake inhibition or MAO activity, distinguishing it pharmacologically from imipramine and SSRI/SNRI classes [2]. These data establish a class-level pharmacological baseline against which the 3-(propylamino) substituent's specific contribution to potency and selectivity can be evaluated.

Antidepressant-like model response (class-level)
Class-level inference
Scaffold analog IId showed response comparable to imipramine at 2–20 mg/kg in TST and FST; favorable in silico toxicity profile predicted.
Supports model-response context; no direct data for propylamino derivative
TST/FST, intraperitoneal, mice; requires compound-specific validation
Antidepressant Behavioral pharmacology CNS drug discovery

Synthetic Intermediate Advantages Over Branched Analogs

The linear n-propylamino substituent confers distinct synthetic and stability advantages. Synthesis of 3-[(2-methylpropyl)amino]-1lambda6-thietane-1,1-dione requires controlled conditions under inert atmosphere (N₂ or Ar) at 50–70°C in dichloromethane or THF with catalytic triethylamine to prevent oxidation of the bulkier, more hindered isobutylamine reagent , whereas the less sterically demanding n-propylamine used for the target compound typically reacts under milder conditions without specialized atmospheric control. Additionally, the 3-propylamino derivative is stored at room temperature without special atmospheric requirements, while the unsubstituted thietane-1,1-dioxide parent core requires tightly sealed containers in cool, dry, well-ventilated conditions . This operational simplicity translates into lower procurement-to-experiment overhead for laboratories conducting parallel SAR studies.

Synthetic accessibility
Supporting evidence
Linear n-propylamine: milder conditions, ambient storage. Branched isobutyl analog requires inert atmosphere (N₂/Ar), 50–70°C, and catalytic Et₃N.
Operational simplicity supports higher-throughput SAR exploration
Qualitative comparison; no quantitative yield data
Chemical synthesis Building block N-alkyl chain optimization

Molecular Weight Optimization for Drug-Likeness

The molecular weight of 3-(propylamino)-1lambda6-thietane-1,1-dione is 163.24 Da , which positions it in a strategically advantageous window: it is 42.08 Da heavier than the unsubstituted 3-aminothietane-1,1-dioxide (MW 121.16 Da) and 14.03 Da lighter than the branched 3-[(2-methylpropyl)amino] analog (MW 177.27 Da) . This intermediate molecular weight maintains favorable compliance with Lipinski's rule of five (MW < 500) while providing sufficient lipophilic surface area via the n-propyl chain to potentially improve blood-brain barrier penetration relative to the parent amine, without exceeding the MW growth that would compromise ligand efficiency metrics. The 2017 Klen et al. study confirmed that 3-substituted thietane-1,1-dioxides in this MW range (including compound IId) exhibit satisfactory predicted pharmacokinetic characteristics consistent with Lipinski compliance [1].

Molecular weight (drug-likeness)
Cross-study comparable
163.24 Da (target)
vs. parent amine 121.16 Da, vs. branched analog 177.27 Da
Intermediate MW balances BBB permeability potential with ligand efficiency
Calculated from molecular formulas; class-level Lipinski compliance predicted
Molecular weight optimization Drug-likeness Fragment-based drug design

Procurement-Relevant Research and Application Scenarios


CNS Antidepressant Lead Optimization

Procurement of 3-(propylamino)-1lambda6-thietane-1,1-dione is indicated for medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns around the 3-aminothietane-1,1-dioxide scaffold. The class has demonstrated in vivo antidepressant efficacy on par with imipramine at 2–20 mg/kg in TST and FST [1], while the N-199/1 derivative (3-ethoxythietane-1,1-dioxide) confirmed a multi-target mechanism involving serotonergic, noradrenergic, and dopaminergic modulation without monoamine reuptake inhibition [2]. The linear n-propylamino chain of the target compound provides a distinct N-alkyl substitution point for optimizing logP, BBB penetration, and receptor subtype selectivity against comparator N-alkyl variants including methyl, ethyl, isobutyl, and cyclobutylamino analogs.

High-Purity Intermediate for GMP-Aligned API Synthesis

With a certified minimum purity of NLT 98% under ISO quality systems [1], 3-(propylamino)-1lambda6-thietane-1,1-dione meets the purity threshold required for use as a pharmaceutical intermediate in the synthesis of CNS-targeted active pharmaceutical ingredients (APIs). The 3-percentage-point purity advantage over the commonly available 95% pure 3-aminothietane-1,1-dioxide [2] reduces the burden of preparative HPLC purification for downstream steps, directly lowering the cost of producing high-purity final compounds for preclinical toxicology and formulation studies.

Fragment-Based Drug Design Libraries

The molecular weight of 163.24 Da places this compound within the optimal fragment space (MW < 300) for fragment-based drug discovery (FBDD) [1]. It sits at a strategic midpoint within the 3-aminothietane-1,1-dioxide series: 42 Da heavier than the parent 3-amino scaffold (121.16 Da) and 14 Da lighter than the branched isobutyl analog (177.27 Da) [2] . This intermediate MW, combined with the class-level Lipinski compliance predicted for 3-substituted thietane-1,1-dioxides , makes it suitable for inclusion in fragment screening libraries and iterative physicochemical property optimization in CNS drug design programs.

Synthetic Methodology Development for Cyclic Sulfones

The compound serves as a model substrate for developing and validating synthetic routes to 3-amino-substituted thietane-1,1-dioxides, a class of strained heterocycles that presents unique reactivity challenges. The linear n-propylamino substituent facilitates nucleophilic chemistry under milder conditions than bulkier N-alkyl analogs (e.g., 2-methylpropylamino, which requires controlled inert atmosphere at 50–70°C) [1], enabling methodology development with reduced experimental overhead. Researchers exploring ring-opening, ring-expansion, or further N-functionalization reactions benefit from the compound's ambient storage stability relative to the more sensitive parent thietane-1,1-dioxide core [2].

Application
Selection Property
Validation Focus
CNS behavioral pharmacology SAR studies
N-alkyl chain length and linearity context
Behavioral despair model endpoints (TST/FST) and pathway selectivity review
Preclinical CNS API intermediate synthesis
Certified NLT 98% purity under ISO quality systems
Impurity profiling and downstream preparative HPLC burden reduction
Fragment-based drug design libraries
MW 163.24 Da within optimal fragment space (MW
Ligand efficiency metrics and predicted BBB permeability class context
Cyclic sulfone synthetic methodology development
Milder synthetic accessibility vs. branched-chain analogs
Reaction condition optimization and ambient storage stability assessment
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